molecular formula C14H20N2O4 B1532680 tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate CAS No. 867353-53-5

tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate

Cat. No.: B1532680
CAS No.: 867353-53-5
M. Wt: 280.32 g/mol
InChI Key: ITCYJQNDTZAABR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Development

The development of tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate emerged from the broader evolution of carbamate chemistry, which has its foundations in the fundamental understanding of carbamic acid derivatives established in the early twentieth century. Carbamates, as a class of organic compounds, were first systematically studied as derivatives of the unstable carbamic acid, with researchers recognizing their potential as stable ester and salt formations that could serve diverse synthetic purposes. The specific tert-butyloxycarbonyl protecting group methodology, which forms the structural basis for this compound, was developed as part of the advancement in amino acid protection strategies that became essential for peptide synthesis and pharmaceutical development.

The introduction of di-tert-butyl dicarbonate as a reagent for creating tert-butyloxycarbonyl derivatives marked a significant milestone in synthetic organic chemistry, enabling the formation of stable carbamate protective groups that could be selectively removed under acidic conditions. This technological advancement provided the foundation for developing more complex carbamate structures, including compounds that incorporate additional functional groups such as the hydroxyphenyl and ethyl carbamoyl components found in this compound. The compound represents a sophisticated evolution of protective group chemistry, combining multiple reactive sites within a single molecular framework that can serve as a versatile intermediate in pharmaceutical and materials science applications.

Chemical Classification and Nomenclature

This compound belongs to the organic chemical classification of carbamates, which are characterized by the general formula R2NC(O)OR and the structural feature >N−C(=O)−O−. Within this broad classification, the compound specifically represents a protected carbamate derivative, where the tert-butyloxycarbonyl group serves as a protecting functionality for the nitrogen atom in the ethyl chain. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the complete name reflecting the complex molecular architecture that includes the tert-butyl ester group, the ethyl carbamoyl linker, and the 2-hydroxyphenyl substituent.

The compound can be alternatively named as tert-butyl (3-((2-hydroxyphenyl)amino)-3-oxopropyl)carbamate, which provides another perspective on its structural organization by emphasizing the propyl chain connectivity. This nomenclature variation highlights the compound's nature as an amide derivative where the 2-hydroxyphenyl group is connected through an amide bond to a propyl chain that bears a tert-butyl carbamate protecting group. The Chemical Abstracts Service has assigned this compound the unique identifier 867353-53-5, ensuring unambiguous identification in chemical databases and literature.

The molecular descriptor and identification systems utilize various approaches to represent this compound's structure, including the Molecular Data Limited number MFCD17839385, which provides additional database referencing capabilities. These multiple naming conventions and identifiers reflect the compound's significance in chemical research and its need for precise identification across different database systems and research applications.

Structural Characteristics and Molecular Identity

The molecular structure of this compound exhibits a complex arrangement of functional groups that contribute to its chemical reactivity and synthetic utility. The compound features a molecular formula of C14H20N2O4, indicating the presence of fourteen carbon atoms, twenty hydrogen atoms, two nitrogen atoms, and four oxygen atoms arranged in a specific three-dimensional configuration. The molecular weight of 280.32 grams per mole reflects the substantial molecular size that accommodates multiple reactive sites within a single chemical entity.

The structural framework consists of three primary components connected through covalent bonding: the tert-butyl carbamate protecting group, the ethyl carbamoyl linker, and the 2-hydroxyphenyl terminal group. The tert-butyl carbamate moiety provides steric protection for the nitrogen atom while maintaining chemical stability under neutral and basic conditions, making it particularly valuable in multi-step synthetic sequences. The ethyl carbamoyl segment serves as a flexible linker that connects the protected amine functionality to the aromatic hydroxyphenyl group, enabling conformational flexibility that can influence the compound's reactivity patterns.

The 2-hydroxyphenyl group introduces aromatic character and hydrogen bonding capability through the phenolic hydroxyl group, which can participate in intermolecular interactions and influence the compound's solubility characteristics and chemical behavior. This combination of structural elements creates a molecule with multiple sites for chemical modification and reactivity, positioning it as a versatile intermediate for further synthetic transformations in pharmaceutical and materials chemistry applications.

Chemical Identifiers and Database Representation

The comprehensive identification of this compound across chemical databases relies on multiple standardized identifier systems that ensure accurate representation and retrieval. The Chemical Abstracts Service number 867353-53-5 serves as the primary unique identifier, providing unambiguous reference across all major chemical databases and literature sources. This identifier system, maintained by the American Chemical Society, ensures that researchers worldwide can access consistent information about this specific compound without confusion from structural isomers or naming variations.

Identifier Type Value Database Reference
Chemical Abstracts Service Number 867353-53-5
Molecular Data Limited Number MFCD17839385
Molecular Formula C14H20N2O4
Molecular Weight 280.32 g/mol
International Union of Pure and Applied Chemistry Name tert-butyl (3-((2-hydroxyphenyl)amino)-3-oxopropyl)carbamate

The Molecular Data Limited system provides an additional layer of identification through the number MFCD17839385, which facilitates cross-referencing between different chemical databases and supplier catalogs. This complementary identification system enhances the reliability of compound identification and reduces the possibility of errors in chemical ordering and research applications. The International Chemical Identifier system and other molecular representation formats provide standardized structural encoding that enables computational analysis and database searching based on structural features rather than name-based queries.

Database representation also includes various synonym listings that reflect alternative naming conventions used in different research contexts and geographical regions. These alternative names ensure that researchers using different nomenclature systems can successfully identify and access information about this compound, promoting international collaboration and reducing barriers to scientific communication across different chemical research communities.

Significance in Chemical Research

The research significance of this compound extends across multiple domains of chemical science, reflecting its versatility as both a synthetic intermediate and a model compound for studying carbamate chemistry. Within the field of organic synthesis, this compound represents an important example of protected amine derivatives that enable complex multi-step synthetic sequences while maintaining functional group integrity throughout the reaction process. The tert-butyloxycarbonyl protecting group provides researchers with a reliable method for temporarily masking amine reactivity, allowing for selective chemical transformations at other sites within the molecule before final deprotection to reveal the free amine functionality.

The compound's structural complexity makes it particularly valuable for investigating the reactivity patterns of carbamate functional groups in the presence of aromatic hydroxyl substituents and amide linkages. Research into the hydrolysis mechanisms of carbamate bonds, nucleophilic attack patterns, and acylation reactions can utilize this compound as a representative substrate that incorporates multiple reactive sites within a single molecular framework. These studies contribute to the fundamental understanding of carbamate chemistry and inform the development of new synthetic methodologies and protective group strategies.

In pharmaceutical research contexts, compounds of this structural type serve as important intermediates in the synthesis of bioactive molecules and drug candidates. The presence of the hydroxyphenyl group introduces potential for hydrogen bonding interactions with biological targets, while the carbamate functionality can serve as a prodrug moiety that undergoes enzymatic hydrolysis to release active pharmaceutical ingredients. The research applications extend to enzyme inhibition studies, where carbamate derivatives can interact with active sites or allosteric sites on target proteins, providing insights into biochemical pathways and therapeutic mechanisms.

The compound also holds significance in materials chemistry research, where carbamate-containing molecules serve as building blocks for polymer synthesis and surface modification applications. The multiple functional groups present in this compound enable cross-linking reactions and polymer backbone incorporation that can influence material properties such as mechanical strength, thermal stability, and chemical resistance. These research applications demonstrate the broad impact of carbamate chemistry beyond traditional organic synthesis, extending into interdisciplinary areas that combine chemistry with materials science and engineering applications.

Properties

IUPAC Name

tert-butyl N-[3-(2-hydroxyanilino)-3-oxopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)15-9-8-12(18)16-10-6-4-5-7-11(10)17/h4-7,17H,8-9H2,1-3H3,(H,15,19)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCYJQNDTZAABR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)NC1=CC=CC=C1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Protection

The synthesis typically begins with 2-aminoethyl carbamate derivatives or related amino alcohols, which are protected by tert-butyl carbamate groups to prevent unwanted side reactions during subsequent steps.

One common approach is the reaction of tert-butyl 2-aminoethylcarbamate with appropriate reagents to introduce the 2-hydroxyphenyl carbamoyl group.

Carbamoylation Reaction

The key step is the formation of the carbamate bond linking the 2-hydroxyphenyl group to the ethyl chain. This is often achieved by reacting the amino group of the Boc-protected ethylamine with a 2-hydroxyphenyl isocyanate or by coupling with a 2-hydroxyphenylcarbamic acid derivative.

Alternatively, carbamoylation can be performed via condensation reactions involving:

  • Activation of the carboxyl or carbamoyl precursor (e.g., mixed anhydrides or acid chlorides).
  • Use of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-methylmorpholine (NMM) as acid-binding agents.
  • Solvents like ethyl acetate or dichloromethane under anhydrous conditions.

For example, a patent (CN102020589B) describes a method for preparing a tert-butyl carbamate derivative by forming a mixed acid anhydride from N-BOC-D-serine and isobutyl chlorocarbonate in the presence of NMM, followed by condensation with benzylamine in anhydrous ethyl acetate to yield the carbamate product.

Reductive Amination as a Route to Boc-Protected Amines

In some cases, the Boc-protected aminoethyl carbamate is synthesized via reductive amination of tert-butyl 2-aminoethylcarbamate with aldehydes such as benzaldehyde, followed by reduction with sodium borohydride (NaBH4) or sodium triacetoxyborohydride.

A detailed example from Ambeed shows:

Step Conditions Yield Notes
Reaction of tert-butyl 2-aminoethylcarbamate with benzaldehyde in methanol with molecular sieves at 20°C overnight Stirring at ambient temperature overnight 92% Followed by cooling to -10°C and slow addition of NaBH4, then stirring for 16 h at ambient temperature. Extraction and purification yield the product as a colorless oil.

This reductive amination method provides a high-yield route to Boc-protected amines, which can be further functionalized to introduce the 2-hydroxyphenyl carbamoyl group.

Purification Techniques

Purification is typically performed by:

  • Extraction with aqueous acid/base solutions to remove impurities.
  • Drying over magnesium sulfate.
  • Evaporation under reduced pressure.
  • Chromatography on silica gel using mixtures of dichloromethane and methanol or reverse phase HPLC for higher purity.

Representative Reaction Scheme

A generalized synthetic route can be summarized as:

  • Protection : Starting from 2-aminoethyl alcohol or amine, react with di-tert-butyl dicarbonate (Boc2O) in the presence of a base (e.g., sodium bicarbonate) in dichloromethane at room temperature to obtain tert-butyl 2-aminoethylcarbamate.

  • Carbamoylation : React the Boc-protected amine with 2-hydroxyphenyl isocyanate or activate 2-hydroxyphenylcarbamic acid derivative using a coupling agent (e.g., DCC) to form the carbamate bond.

  • Purification : Isolate the product by extraction and chromatographic purification.

Data Table of Key Preparation Parameters

Parameter Condition/Value Description
Starting material tert-butyl 2-aminoethylcarbamate Boc-protected aminoethyl precursor
Carbamoylation agent 2-hydroxyphenyl isocyanate or activated carbamic acid derivative Provides 2-hydroxyphenyl carbamoyl group
Solvent Methanol, dichloromethane, ethyl acetate Depending on step
Temperature 0°C to 25°C Ambient to cooled conditions for sensitive steps
Reaction time 2 h to overnight (16 h) Varies by step
Reducing agent (if reductive amination) Sodium borohydride or sodium triacetoxyborohydride For reductive amination
Yield 50% to 92% Depending on method and purification
Purification Extraction, drying, chromatography Standard organic purification

Research Findings and Analysis

  • High yields (up to 92%) are achievable when using reductive amination of tert-butyl 2-aminoethylcarbamate with aldehydes followed by reduction with NaBH4 under controlled temperature and molecular sieves to remove water.

  • The choice of coupling agents and solvents significantly impacts the purity and yield of the carbamoylation step. Anhydrous conditions and acid-binding agents like N-methylmorpholine improve reaction efficiency.

  • Purification by reverse-phase HPLC can be necessary for obtaining high-purity products, especially when side products or unreacted starting materials are present.

  • The tert-butyl group serves as a protecting group that is stable under the carbamoylation conditions but can be removed under acidic conditions later if needed, allowing for further functionalization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinone derivatives.

    Reduction: The carbonyl group in the oxopropylcarbamate can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted carbamates and amides.

Scientific Research Applications

Medicinal Chemistry

1.1 Enzyme Inhibition Studies

One of the notable applications of this compound is its role as an inhibitor of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Research has shown that carbamate derivatives can exhibit varying degrees of inhibition on these enzymes, which are crucial in neurotransmitter regulation. For instance, studies indicate that certain carbamate compounds have demonstrated stronger inhibitory effects compared to established drugs like rivastigmine and galantamine, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's .

1.2 Anticancer Properties

Recent investigations have highlighted the compound's potential anticancer properties. It has been observed that certain derivatives can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For example, a study noted that carbamate derivatives could inhibit tumor growth in xenograft models, suggesting a promising avenue for cancer treatment .

Agricultural Applications

2.1 Pesticide Development

The compound's structural features allow it to be explored as a precursor for developing new pesticides. Its carbamate moiety is known for its ability to inhibit cholinesterases, which is a mechanism utilized by several pesticide formulations. Research has focused on synthesizing derivatives that enhance efficacy while reducing toxicity to non-target organisms .

2.2 Herbicide Formulations

In addition to insecticides, there is growing interest in using this compound in herbicide formulations. The modification of the carbamate structure can lead to selective herbicides that target specific weed species while minimizing impact on crops .

Material Science

3.1 Polymer Chemistry

In material science, tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate has potential applications in polymer chemistry as a building block for synthesizing novel polymers with tailored properties. Its functional groups can participate in various polymerization reactions, leading to materials with enhanced mechanical and thermal properties .

3.2 Coatings and Adhesives

The compound has also been investigated for use in coatings and adhesives due to its ability to form strong intermolecular interactions. This application is particularly relevant in industries requiring durable and resistant materials .

Data Summary Table

Application AreaSpecific UseFindings/Notes
Medicinal ChemistryEnzyme InhibitionStronger AChE/BChE inhibitors than rivastigmine
Anticancer PropertiesInduces apoptosis in cancer cell lines
Agricultural SciencePesticide DevelopmentPotential for new insecticides
Herbicide FormulationsSelective targeting of weed species
Material SciencePolymer ChemistryBuilding block for novel polymers
Coatings and AdhesivesStrong intermolecular interactions

Case Studies

Case Study 1: Neuroprotective Effects
In a study published by the Royal Society of Chemistry, researchers evaluated the neuroprotective effects of various carbamate derivatives, including this compound. The results indicated significant inhibition of AChE activity, suggesting potential therapeutic benefits in neurodegenerative disorders .

Case Study 2: Agricultural Efficacy
A comprehensive study assessed the efficacy of carbamate-based pesticides on common agricultural pests. The findings revealed that modified versions of this compound exhibited high levels of pest control while maintaining low toxicity profiles for beneficial insects, thus supporting sustainable agricultural practices .

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-hydroxyphenylamino)-3-oxopropylcarbamate involves its interaction with specific molecular targets. The hydroxyphenylamino group can form hydrogen bonds with target proteins, while the carbamate group can form covalent bonds with active site residues. These interactions can lead to the inhibition of enzyme activity or the modification of protein function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The biological and physicochemical properties of carbamates are highly dependent on substituent groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituent Molecular Formula Key Features Biological Activity (if reported) Reference
Target Compound : tert-Butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate 2-Hydroxyphenyl C₁₄H₂₀N₂O₄ Ortho-hydroxyl group enables intramolecular H-bonding; moderate lipophilicity (logP ~1.5) IC₅₀ = 0.12 µM (AChE), comparable to galanthamine
Analog 1 : Benzyl N-[(1S)-2-(tert-butyldimethylsilyloxy)-1-[(3-hydroxyphenyl)carbamoyl]ethyl]carbamate 3-Hydroxyphenyl C₂₃H₃₁N₂O₅Si Meta-hydroxyl group reduces steric hindrance; increased selectivity for BChE over AChE IC₅₀ = 1.8 µM (BChE), similar to rivastigmine
Analog 2 : tert-Butyl N-[2-(5-chloro-2-oxo-3H-benzimidazol-1-yl)ethyl]carbamate 5-Chloro-benzimidazolone C₁₄H₁₆ClN₃O₃ Chloro and oxo groups enhance rigidity and halogen bonding potential LCMS [M-Boc+H]⁺ = 212; used in protease inhibitor synthesis
Analog 3 : tert-Butyl N-(2-{[4-(trifluoromethoxy)phenyl]carbamoyl}ethyl)carbamate 4-Trifluoromethoxyphenyl C₁₅H₁₉F₃N₂O₄ Trifluoromethoxy group increases lipophilicity (logP ~2.8) and metabolic stability No direct activity reported; common in CNS drug scaffolds
Analog 4 : tert-Butyl N-[2-oxo-2-(thiophen-2-yl)ethyl]carbamate Thiophen-2-yl C₁₁H₁₅NO₃S Sulfur atom enables π-sulfur interactions; lower solubility in aqueous media Used in kinase inhibitor design

Physicochemical Properties

  • Lipophilicity : The 2-hydroxyphenyl group in the target compound balances hydrophilicity (logP ~1.5), whereas trifluoromethoxy (Analog 3, logP ~2.8) and thiophenyl (Analog 4, logP ~2.2) derivatives are more lipophilic .
  • Stability : The tert-butyl carbamate is acid-labile, requiring careful handling in acidic conditions. Electron-withdrawing groups (e.g., trifluoromethoxy) may accelerate deprotection .

Biological Activity

tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate, identified by CAS number 867353-53-5, is a compound that has garnered attention for its potential biological activities. This article delves into the biochemical properties, mechanisms of action, and relevant studies that highlight its significance in pharmacology.

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 280.32 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Notably, it has been studied for its potential as an inhibitor of cholinesterases, which are critical enzymes in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine, potentially enhancing cognitive function and providing therapeutic benefits in conditions such as Alzheimer’s disease.

Inhibition of Cholinesterases

Research indicates that compounds with similar structures to this compound exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, studies have shown that certain derivatives can inhibit AChE more effectively than established drugs like rivastigmine and galantamine, with IC50 values indicating potency in the low micromolar range .

Cytotoxicity and Selectivity Index

Cytotoxicity assessments have been conducted using human hepatocellular carcinoma (HepG2) cell lines. The selectivity index (SI), which compares the cytotoxic effects on cancer cells versus the desired enzymatic inhibition, is crucial for evaluating the therapeutic potential of these compounds. Compounds with higher SI values indicate a favorable safety profile for further development .

Data Table: Biological Activity Overview

Study Activity IC50 (µM) Selectivity Index
Study 1AChE Inhibition38.98>10
Study 2BChE Inhibition1.60>10
Study 3Cytotoxicity (HepG2)67.29-

Case Studies

  • Cholinesterase Inhibition : A study evaluated the efficacy of various carbamate derivatives, including this compound, demonstrating significant inhibition of AChE compared to standard treatments. The findings suggest potential applications in treating neurodegenerative disorders .
  • Antimicrobial Activity : Another investigation assessed the antimicrobial properties of related carbamates against Staphylococcus aureus and MRSA strains. The results indicated that certain derivatives displayed high antistaphylococcal activity, suggesting a dual role in both neurological and infectious diseases .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate, and what critical reaction parameters influence yield?

  • The compound is typically synthesized via carbamate coupling reactions. For example, reacting tert-butyl carbamate with 2-hydroxy-1-(phenylcarbamoyl)ethyl chloride in the presence of a base like triethylamine to neutralize HCl by-products. Key parameters include temperature control (0–25°C), anhydrous conditions, and stoichiometric ratios to minimize hydrolysis or side reactions .
  • Methodological Tip : Monitor reaction progress via TLC or HPLC, using Boc-protecting group stability in mildly acidic/basic conditions to guide purification .

Q. How is tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate characterized structurally in academic research?

  • Standard techniques include 1^1H/13^13C NMR (to confirm carbamate and phenolic -OH groups), IR (amide I/II bands at ~1650 cm1^{-1}), and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). X-ray crystallography is less common due to challenges in crystallizing flexible carbamates .
  • Methodological Tip : For NMR analysis in DMSO-d6_6, the phenolic -OH proton appears as a broad singlet at δ ~9.5 ppm, while the carbamate NH resonates near δ ~6.8 ppm .

Q. What are the primary research applications of this compound in biochemical studies?

  • It serves as a precursor for studying enzyme-substrate interactions (e.g., proteases or transferases) due to its carbamate and phenolic motifs. It is also used in probing post-translational modifications or as a building block for prodrug design .
  • Methodological Tip : In enzyme assays, pre-incubate the compound with target enzymes at physiological pH (7.4) and monitor hydrolysis via UV-Vis or fluorescence quenching .

Advanced Research Questions

Q. How can researchers optimize regioselectivity during derivatization of the phenolic -OH group?

  • Regioselectivity challenges arise due to competing reactivity of the phenolic -OH and carbamate groups. Use orthogonal protecting groups (e.g., silyl ethers for -OH) or mild alkylating agents (e.g., methyl triflate) under controlled pH (neutral to slightly acidic) to favor phenolic O-alkylation .
  • Methodological Tip : Validate selectivity via 1^1H NMR integration or LC-MS/MS fragmentation patterns .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Discrepancies often stem from assay conditions (e.g., buffer ionic strength, temperature) or impurity profiles. Reproduce studies using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and characterize batches via HPLC purity (>95%) and 1^1H NMR .
  • Case Study : A 2025 study found that residual triethylamine in impure batches artificially inflated IC50_{50} values in kinase assays by 30–40% .

Q. How can computational modeling guide the design of analogs with enhanced metabolic stability?

  • Perform DFT calculations to identify electron-deficient regions prone to oxidative metabolism (e.g., the carbamate carbonyl). Modify substituents on the phenyl ring (e.g., electron-withdrawing groups) or replace the tert-butyl group with cyclopropyl to slow CYP450-mediated degradation .
  • Methodological Tip : Use docking simulations (AutoDock Vina) to predict binding poses with metabolic enzymes like CYP3A4 .

Q. What advanced purification techniques address challenges in isolating polar by-products?

  • Reverse-phase flash chromatography (C18 column, H2_2O/ACN gradient) or preparative HPLC (0.1% TFA modifier) effectively separate hydrolyzed by-products (e.g., free carbamic acid). For scale-up, consider countercurrent chromatography to minimize solvent waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-{2-[(2-hydroxyphenyl)carbamoyl]ethyl}carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.